![molecular formula C15H33N3O2 B12578170 N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea CAS No. 595545-97-4](/img/structure/B12578170.png)
N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Dodecilamino)metil]-N’-(hidroximetil)urea es un compuesto orgánico con una estructura compleja que incluye una larga cadena dodecilo, un grupo amino y una unidad de urea. Este compuesto es conocido por sus propiedades surfactantes y se utiliza en diversas aplicaciones industriales y científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(Dodecilamino)metil]-N’-(hidroximetil)urea generalmente implica la reacción de dodecilamina con formaldehído y urea. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. El esquema general de la reacción es el siguiente:
Reacción de dodecilamina con formaldehído: La dodecilamina se hace reaccionar con formaldehído en presencia de un catalizador ácido para formar N-(dodecilamino)metilamina.
Reacción con urea: La N-(dodecilamino)metilamina intermedia se hace reaccionar con urea para formar N-[(Dodecilamino)metil]-N’-(hidroximetil)urea.
Métodos de producción industrial
En entornos industriales, la producción de N-[(Dodecilamino)metil]-N’-(hidroximetil)urea implica reactores a gran escala y un control preciso de las condiciones de reacción, como temperatura, presión y pH. El proceso también puede incluir pasos de purificación para eliminar cualquier impureza y garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(Dodecilamino)metil]-N’-(hidroximetil)urea experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas y alcoholes más simples.
Sustitución: Los grupos amino e hidroximetil pueden participar en reacciones de sustitución con otros reactivos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-[(dodecilamino)metil]-N’-(hidroximetil)urea, mientras que la reducción puede producir dodecilamina y metanol.
Aplicaciones Científicas De Investigación
N-[(Dodecilamino)metil]-N’-(hidroximetil)urea tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como surfactante y agente emulsionante en varias reacciones químicas y formulaciones.
Biología: Se utiliza en el estudio de las membranas celulares y las interacciones proteicas debido a sus propiedades surfactantes.
Medicina: Se investiga para su posible uso en sistemas de administración de fármacos y como agente antimicrobiano.
Industria: Se utiliza en la producción de cosméticos, detergentes y otros productos de cuidado personal.
Mecanismo De Acción
El mecanismo de acción de N-[(Dodecilamino)metil]-N’-(hidroximetil)urea implica su interacción con las membranas lipídicas y las proteínas. La larga cadena dodecilo permite que el compuesto se inserte en las bicapas lipídicas, interrumpiendo la integridad de la membrana y afectando los procesos celulares. Los grupos amino e hidroximetil pueden formar enlaces de hidrógeno con proteínas, alterando su estructura y función.
Comparación Con Compuestos Similares
Compuestos similares
N-Metildodecilamina: Una amina de ácido graso secundaria con propiedades surfactantes similares.
N-óxido de dodecildimetilamina: Otro surfactante con una estructura similar pero diferentes grupos funcionales.
Singularidad
N-[(Dodecilamino)metil]-N’-(hidroximetil)urea es único debido a su combinación de una larga cadena dodecilo hidrofóbica y grupos amino e hidroximetil hidrofílicos. Esta doble funcionalidad le permite interactuar con ambientes tanto hidrofóbicos como hidrofílicos, lo que lo convierte en un compuesto versátil en diversas aplicaciones.
Propiedades
Número CAS |
595545-97-4 |
|---|---|
Fórmula molecular |
C15H33N3O2 |
Peso molecular |
287.44 g/mol |
Nombre IUPAC |
1-[(dodecylamino)methyl]-3-(hydroxymethyl)urea |
InChI |
InChI=1S/C15H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17-15(20)18-14-19/h16,19H,2-14H2,1H3,(H2,17,18,20) |
Clave InChI |
DPWJQDWBLGOJEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCNC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


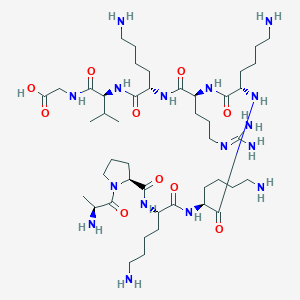


![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
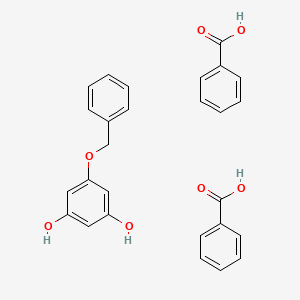

![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
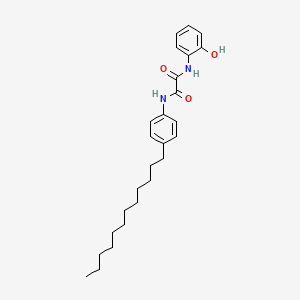

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
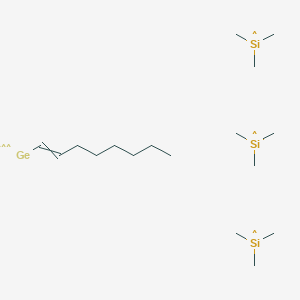
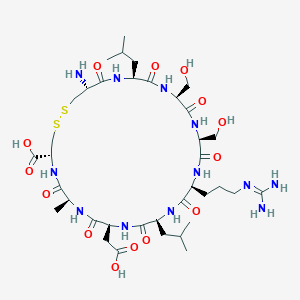

![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
